1,1-Dichloro-1-fluoro-2-nitroethane
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Overview
Description
1,1-Dichloro-1-fluoro-2-nitroethane is an organic compound with the molecular formula C2H2Cl2FNO2. It is a colorless liquid that is soluble in water and various organic solvents. This compound is known for its applications in organic synthesis and industrial processes.
Preparation Methods
The synthesis of 1,1-Dichloro-1-fluoro-2-nitroethane typically involves the reaction of nitroethane with hydrochloric acid and hydrofluoric acid. The reaction is carried out under controlled conditions, often at low temperatures, to ensure the desired product is obtained. Industrial production methods may involve the use of acid catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
1,1-Dichloro-1-fluoro-2-nitroethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,1-Dichloro-1-fluoro-2-nitroethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-1-fluoro-2-nitroethane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways depending on its chemical structure and the nature of the target. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1,1-Dichloro-1-fluoro-2-nitroethane can be compared with other similar compounds such as:
1,1-Dichloro-1-nitroethane: Similar in structure but lacks the fluorine atom.
1,1-Dichloro-1-fluoroethane: Similar but does not contain the nitro group.
1,1-Dichloro-2-nitroethane: Similar but the nitro group is positioned differently.
The uniqueness of this compound lies in its specific combination of chlorine, fluorine, and nitro groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
1,1-dichloro-1-fluoro-2-nitroethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2FNO2/c3-2(4,5)1-6(7)8/h1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCUWGNNQFAYIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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